molecular formula C10H6BrF2NO2 B1410712 2-[2-Bromo-3-cyano-6-(difluoromethyl)phenyl]acetic acid CAS No. 1806060-84-3

2-[2-Bromo-3-cyano-6-(difluoromethyl)phenyl]acetic acid

Cat. No. B1410712
CAS RN: 1806060-84-3
M. Wt: 290.06 g/mol
InChI Key: PZGZWQFZIZQFIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-Bromo-3-cyano-6-(difluoromethyl)phenyl]acetic acid, also known as 2-Bromo-3-cyano-6-(difluoromethyl)phenylacetic acid (BCDFPAA), is an organic compound with a molecular formula of C9H6BrF2NO2. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals, and is used in the development of new drugs and pesticides. BCDFPAA has been extensively studied due to its potential applications in medicinal and agricultural chemistry.

Mechanism of Action

BCDFPAA acts as an acid in the synthesis of organic compounds. It acts as a nucleophile, which is a molecule that can donate electrons to form a bond with another molecule. This can be used to form covalent bonds between two molecules, thus allowing for the synthesis of various organic compounds.
Biochemical and Physiological Effects
BCDFPAA has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammation. It has also been shown to inhibit the activity of certain proteins, such as protein kinase C, which is involved in cell signaling. In addition, BCDFPAA has been shown to have anti-cancer and anti-viral properties.

Advantages and Limitations for Lab Experiments

The advantages of using BCDFPAA in lab experiments include its low cost, ease of synthesis, and wide range of applications. Its low cost makes it an attractive option for researchers on a budget. Furthermore, its ease of synthesis makes it a suitable choice for large-scale synthesis projects. Finally, its wide range of applications makes it a versatile compound for use in a variety of experiments.
The limitations of using BCDFPAA in lab experiments include its limited solubility in water and its potential toxicity. Its limited solubility in water can make it difficult to work with in certain experiments. Furthermore, its potential toxicity makes it unsuitable for use in experiments involving living organisms.

Future Directions

The potential applications of BCDFPAA are vast, with many potential future directions for research. These include further research into its mechanism of action, its potential effects on other biochemical and physiological processes, and its potential use in the development of new drugs and pesticides. In addition, further research into its solubility in various solvents and its potential toxicity could be beneficial. Finally, further research into its potential applications in organic synthesis could also be beneficial.

Scientific Research Applications

BCDFPAA has been widely studied for its potential applications in medicinal and agricultural chemistry. It has been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and anticancer drugs. It has also been used in the development of new pesticides and herbicides. In addition, BCDFPAA has been used in the synthesis of various organic compounds, such as amines, alcohols, and aldehydes.

properties

IUPAC Name

2-[2-bromo-3-cyano-6-(difluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2NO2/c11-9-5(4-14)1-2-6(10(12)13)7(9)3-8(15)16/h1-2,10H,3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGZWQFZIZQFIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)Br)CC(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-Bromo-3-cyano-6-(difluoromethyl)phenyl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-Bromo-3-cyano-6-(difluoromethyl)phenyl]acetic acid
Reactant of Route 2
2-[2-Bromo-3-cyano-6-(difluoromethyl)phenyl]acetic acid
Reactant of Route 3
2-[2-Bromo-3-cyano-6-(difluoromethyl)phenyl]acetic acid
Reactant of Route 4
2-[2-Bromo-3-cyano-6-(difluoromethyl)phenyl]acetic acid
Reactant of Route 5
2-[2-Bromo-3-cyano-6-(difluoromethyl)phenyl]acetic acid
Reactant of Route 6
2-[2-Bromo-3-cyano-6-(difluoromethyl)phenyl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.